Cy3.5 Tetrazine: An In-depth Technical Guide for Bioorthogonal Labeling and Imaging
Cy3.5 Tetrazine: An In-depth Technical Guide for Bioorthogonal Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3.5 tetrazine is a fluorescent probe that combines the photophysical properties of the cyanine dye Cy3.5 with the bioorthogonal reactivity of a tetrazine moiety. This combination makes it a powerful tool for the specific labeling and imaging of biomolecules in complex biological systems. The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that occurs between the tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the covalent labeling of TCO-modified biomolecules in living cells and organisms with minimal interference with native biological processes.[1][2][3] This technical guide provides a comprehensive overview of Cy3.5 tetrazine, including its physicochemical and spectral properties, detailed experimental protocols for its use, and a visualization of a key experimental workflow.
Core Properties and Reaction Chemistry
The fundamental principle behind the application of Cy3.5 tetrazine is the bioorthogonal iEDDA reaction. In this reaction, the electron-poor tetrazine ring reacts rapidly with an electron-rich dienophile, such as a TCO-modified biomolecule. This reaction is irreversible and forms a stable covalent bond, accompanied by the release of nitrogen gas.[3][4] A key advantage of this chemistry is that it proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and room temperature) without the need for cytotoxic catalysts like copper.
The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹. This high reactivity enables efficient labeling even at low concentrations of the probe and the target biomolecule.
Quantitative Data
The following tables summarize the key quantitative data for Cy3.5 tetrazine.
Table 1: Physicochemical Properties of Cy3.5 Tetrazine
| Property | Value | Reference(s) |
| Molecular Weight | ~1377.80 g/mol | |
| Appearance | Red solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, desiccated and protected from light. |
Table 2: Spectral Properties of Cy3.5 Tetrazine
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~579 nm | |
| Emission Maximum (λem) | ~591 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15* | |
| Fluorescence Lifetime (τ) | ~0.5 ns |
*Note: The quantum yield is for the parent Cy3.5 dye and is provided as an estimate for the tetrazine conjugate.
Table 3: Reaction Kinetics
| Reaction | Second-Order Rate Constant (k₂) | Reference(s) |
| Tetrazine-TCO Ligation | up to 100,000 M⁻¹s⁻¹ |
Experimental Protocols
The following protocols provide detailed methodologies for the use of Cy3.5 tetrazine in common applications.
Protocol 1: Labeling of TCO-Modified Proteins in Solution
This protocol describes the general procedure for labeling a protein that has been previously modified to contain a TCO group.
Materials:
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TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
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Cy3.5 tetrazine
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Anhydrous DMSO
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Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
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Prepare Cy3.5 Tetrazine Stock Solution: Dissolve Cy3.5 tetrazine in anhydrous DMSO to a concentration of 1-10 mM. Vortex to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.
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Prepare Protein Solution: Adjust the concentration of the TCO-modified protein to 1-10 mg/mL in an amine-free buffer.
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Labeling Reaction: Add a 1.5 to 3-fold molar excess of the Cy3.5 tetrazine stock solution to the TCO-modified protein solution.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light. Gentle mixing during incubation is recommended.
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Purification: Remove the unreacted Cy3.5 tetrazine by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer (e.g., PBS).
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of Cy3.5 (~579 nm). The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye)
Where:
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A_max is the absorbance at the excitation maximum of the dye.
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A_280 is the absorbance at 280 nm.
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ε_protein is the molar extinction coefficient of the protein at 280 nm.
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ε_dye is the molar extinction coefficient of the dye at its A_max.
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CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
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Protocol 2: Pre-targeted In Vivo Imaging in a Mouse Model
This protocol outlines a general workflow for a pre-targeted imaging study in a tumor-bearing mouse model. This strategy involves a two-step process: first, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site. Subsequently, the Cy3.5 tetrazine is administered for imaging.
Materials:
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Tumor-bearing mice
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TCO-conjugated antibody specific to a tumor antigen
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Cy3.5 tetrazine
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Sterile PBS, pH 7.4
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In vivo fluorescence imaging system
Procedure:
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Antibody-TCO Conjugate Administration: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection. The optimal dose and circulation time should be determined empirically for each antibody, but typically ranges from 24 to 72 hours to allow for target accumulation and clearance of unbound antibody.
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Cy3.5 Tetrazine Preparation: Dissolve Cy3.5 tetrazine in a small amount of DMSO and then dilute with sterile PBS to the desired final concentration. The final DMSO concentration should be below 5%.
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Cy3.5 Tetrazine Administration: Administer the Cy3.5 tetrazine solution to the mice, typically via intravenous injection.
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In Vivo Imaging: At various time points after the administration of Cy3.5 tetrazine (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy3.5.
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Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the fluorescent signal.
Visualizations
Bioorthogonal Reaction of Cy3.5 Tetrazine with a TCO-Modified Biomolecule
Caption: The bioorthogonal reaction between Cy3.5 tetrazine and a TCO-modified biomolecule.
Experimental Workflow for Pre-targeted In Vivo Imaging
Caption: A generalized workflow for a pre-targeted in vivo imaging experiment.
